4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-9-12(2)16-15(10-11)23-18(19-16)20-17(22)13-5-7-14(8-6-13)21(3)4/h5-10H,1-4H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXJXGAWOIQVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable halogenated precursor.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new materials and catalysts.
Biology
The compound’s fluorescent properties make it useful as a probe in biological imaging. It can be used to label and visualize cellular components, such as proteins and nucleic acids, under a fluorescence microscope.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with specific biological activities, such as anticancer or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-donating properties.
Mechanism of Action
The mechanism by which 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide exerts its effects depends on its application:
Fluorescent Probe: The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker.
Pharmacological Activity: When used as a drug, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved depend on the modifications made to its structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the benzamide and thiazole/benzothiazole moieties, influencing physicochemical and biological properties:
Table 1: Key Structural Differences and Inferred Properties
Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with dichloro or nitro substituents in analogs (e.g., 4d, E4), which are electron-withdrawing. This difference may alter electronic density on the benzamide, affecting binding to targets like enzymes or receptors .
Biological Activity
4-(Dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,6-dimethylbenzo[d]thiazol-2-ylhydrazine. This reaction is commonly performed under acidic or basic conditions in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The interaction mechanisms include:
- Hydrogen Bonding : Facilitates binding to specific enzymes or receptors.
- π-π Interactions : Stabilizes the compound's interaction with nucleic acids or proteins.
- Electrostatic Forces : Enhances binding affinity to negatively charged sites on proteins.
These interactions can modulate enzyme activities, particularly those involved in cancer cell proliferation, suggesting potential anti-cancer properties.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways .
- Fluorescent Probes : The compound has been investigated for its potential use as a fluorescent probe due to its unique electronic properties. This application is particularly relevant in biological imaging and tracking cellular processes.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with cancer progression, which could lead to the development of novel therapeutic agents targeting similar pathways .
Data Summary
The following table summarizes key research findings related to the biological activity of this compound:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Fluorescent Probe | Exhibits unique electronic properties | |
| Enzyme Inhibition | Inhibits enzymes linked to cancer |
Applications in Medicine
Given its promising biological activities, this compound is being explored for various applications:
Q & A
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH Variability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Light Sensitivity : Conduct amber vial comparisons to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
